3-Isobutyl-2-mercapto-3H-quinazolin-4-one
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Overview
Description
3-Isobutyl-2-mercapto-3H-quinazolin-4-one is a chemical compound with the molecular formula C12H14N2OS . It is a derivative of quinazolinone, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For instance, 2-mercapto-3-phenyl-quinazolin-4 (3H)-one has been prepared by the reaction between anthranilic acid and phenyl thiourea .Molecular Structure Analysis
The molecular structure of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one consists of a benzene ring fused with a 2-pyrimidinone ring . The molecular weight of this compound is 234.32 g/mol.Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions. For example, 4(3H)-quinazolinones can react with metal ions, undergo Mannich reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Isobutyl-2-mercapto-3H-quinazolin-4-one can be inferred from its molecular structure. It has a molecular weight of 234.32 g/mol and a molecular formula of C12H14N2OS .Scientific Research Applications
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Antibacterial and Antifungal Applications
- Field : Medical and Pharmaceutical Research .
- Application Summary : Quinazolin-4-one derivatives have been tested for their antimicrobial activity against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Methods : The sodium salt of 2-mercapto-3-phenyl-quinazolin-4(3H)-one was condensed with substituted aroyl chloride to yield thioesters of 3-phenyl-quinazolin-4(3H)-one . These synthesized thioesters were then screened for their antimicrobial activity .
- Results : Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .
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Anticancer Applications
- Field : Oncology and Pharmaceutical Research .
- Application Summary : Some derivatives of quinazolin-4-one have shown promising anticancer activities .
- Methods : New derivatives of 3H-quinazoline-4-ones were synthesized and tested for their biological activities as antibacterial, antifungal, and anticancer agents .
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Antioxidant Applications
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Anti-Inflammatory Applications
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Anticonvulsant Applications
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Anti-HIV Applications
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Antitubercular Applications
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Antiviral Applications
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Treatment of Benign Prostatic Hyperplasia and Post-Traumatic Stress Disorder
Future Directions
The future directions for research on 3-Isobutyl-2-mercapto-3H-quinazolin-4-one and other quinazolinone derivatives are likely to involve further exploration of their biological activities and potential applications in medicine . The development of new synthesis methods and the study of their chemical reactions could also be areas of future research .
properties
IUPAC Name |
3-(2-methylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)7-14-11(15)9-5-3-4-6-10(9)13-12(14)16/h3-6,8H,7H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGUKOKQKYFARZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350011 |
Source
|
Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |
CAS RN |
117038-39-8 |
Source
|
Record name | 3-Isobutyl-2-mercapto-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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